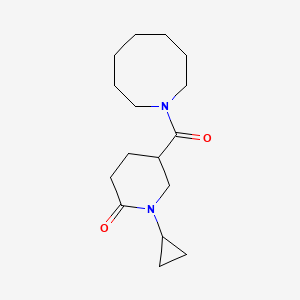
1-benzyl-N-(2-isopropylphenyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-N-(2-isopropylphenyl)-4-piperidinecarboxamide, also known as IBN-4, is a synthetic compound that belongs to the family of piperidinecarboxamide derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and drug discovery. IBN-4 has been reported to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Mécanisme D'action
The mechanism of action of 1-benzyl-N-(2-isopropylphenyl)-4-piperidinecarboxamide is not fully understood. However, it has been suggested that 1-benzyl-N-(2-isopropylphenyl)-4-piperidinecarboxamide may exert its biological effects by modulating the activity of ion channels, such as voltage-gated sodium channels and potassium channels. Moreover, 1-benzyl-N-(2-isopropylphenyl)-4-piperidinecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators, such as prostaglandins.
Biochemical and Physiological Effects:
1-benzyl-N-(2-isopropylphenyl)-4-piperidinecarboxamide has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in animal models of inflammation. Moreover, 1-benzyl-N-(2-isopropylphenyl)-4-piperidinecarboxamide has been shown to inhibit the activity of COX-2, an enzyme that plays a key role in the production of inflammatory mediators. Additionally, 1-benzyl-N-(2-isopropylphenyl)-4-piperidinecarboxamide has been reported to exhibit anticonvulsant activity in various seizure models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-benzyl-N-(2-isopropylphenyl)-4-piperidinecarboxamide is its potential therapeutic applications in the treatment of inflammatory and painful conditions, as well as epilepsy. Moreover, 1-benzyl-N-(2-isopropylphenyl)-4-piperidinecarboxamide is a synthetic compound, which makes it easier to obtain and purify compared to natural products. However, one of the limitations of 1-benzyl-N-(2-isopropylphenyl)-4-piperidinecarboxamide is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetic properties.
Orientations Futures
There are several future directions for the research on 1-benzyl-N-(2-isopropylphenyl)-4-piperidinecarboxamide. One of the areas of interest is the development of more potent and selective analogs of 1-benzyl-N-(2-isopropylphenyl)-4-piperidinecarboxamide with improved pharmacokinetic properties. Moreover, the elucidation of the exact mechanism of action of 1-benzyl-N-(2-isopropylphenyl)-4-piperidinecarboxamide may provide insights into the development of novel therapeutic agents for the treatment of inflammatory and painful conditions, as well as epilepsy. Additionally, the evaluation of the safety and efficacy of 1-benzyl-N-(2-isopropylphenyl)-4-piperidinecarboxamide in clinical trials may pave the way for its clinical use in the future.
Méthodes De Synthèse
The synthesis of 1-benzyl-N-(2-isopropylphenyl)-4-piperidinecarboxamide involves the reaction of 1-benzylpiperidine-4-carboxylic acid with 2-isopropylaniline in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
1-benzyl-N-(2-isopropylphenyl)-4-piperidinecarboxamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit significant anti-inflammatory and analgesic effects in animal models of inflammation and pain. Moreover, 1-benzyl-N-(2-isopropylphenyl)-4-piperidinecarboxamide has been shown to possess anticonvulsant activity in various seizure models. These findings suggest that 1-benzyl-N-(2-isopropylphenyl)-4-piperidinecarboxamide may have therapeutic potential for the treatment of inflammatory and painful conditions, as well as epilepsy.
Propriétés
IUPAC Name |
1-benzyl-N-(2-propan-2-ylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c1-17(2)20-10-6-7-11-21(20)23-22(25)19-12-14-24(15-13-19)16-18-8-4-3-5-9-18/h3-11,17,19H,12-16H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRYMTBTYOAPHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-piperidinone](/img/structure/B6111777.png)
![4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-(4-methoxybenzyl)morpholine](/img/structure/B6111785.png)
![4-hydroxy-6-methyl-3-[3-(4-nitrophenyl)acryloyl]-2H-pyran-2-one](/img/structure/B6111793.png)
![8-methoxy-2-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B6111795.png)
![5-acetyl-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-2-thiophenecarboxamide](/img/structure/B6111801.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-furyl)propanamide](/img/structure/B6111803.png)
![2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]hexanoic acid](/img/structure/B6111816.png)

![6-chloro-3-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B6111846.png)

![3-{1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6111854.png)
![4-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6111868.png)
![N'-1-adamantyl-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)urea](/img/structure/B6111878.png)
![5-{4-[(3-hydroxyphenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide](/img/structure/B6111887.png)